molecular formula C16H16N2S B2568730 1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole CAS No. 839680-73-8

1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2568730
CAS No.: 839680-73-8
M. Wt: 268.38
InChI Key: XLJJHQAFQIPZMY-UHFFFAOYSA-N
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Description

1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring system, which is a fused ring structure containing both benzene and diazole rings

Preparation Methods

The synthesis of 1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves several steps. One common method includes the reaction of 1-ethyl-1H-benzodiazole with a phenylsulfanyl methylating agent under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzodiazole derivative.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1-ethyl-2-methyl-1H-1,3-benzodiazole: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole: Lacks the ethyl group, which may affect its reactivity and applications.

    1-ethyl-2-[(phenylsulfanyl)methyl]-1H-indole: Contains an indole ring instead of a benzodiazole ring, leading to different biological activities.

The presence of the phenylsulfanyl group in this compound makes it unique, as this group can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-2-(phenylsulfanylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJJHQAFQIPZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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